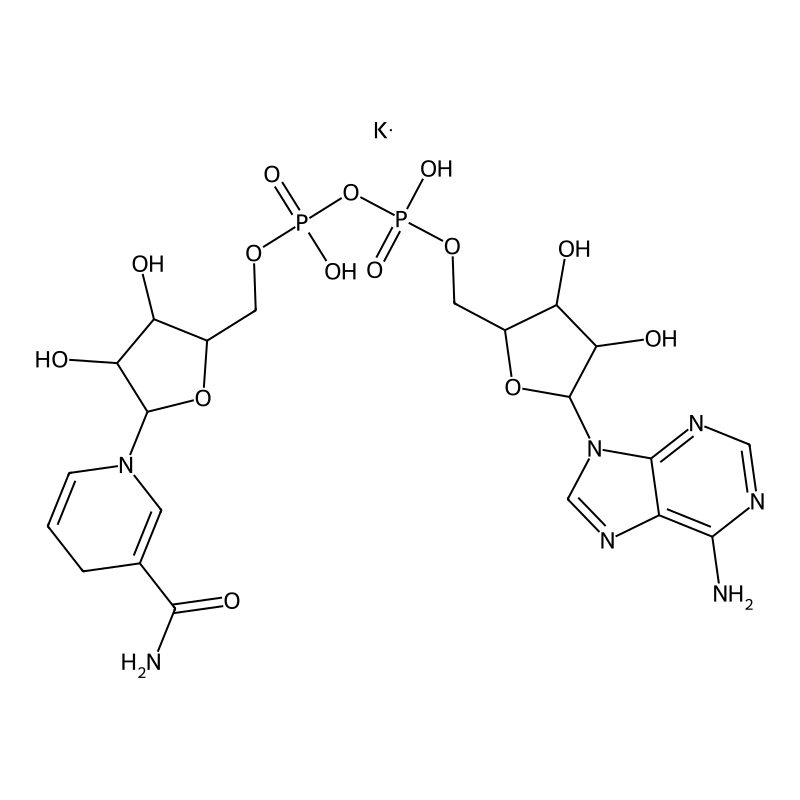

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cellular Energy Metabolism:

NADH plays a crucial role as a regenerative electron donor in various cellular energy pathways, including:

- Glycolysis: NADH accepts electrons from the breakdown of glucose, contributing to the production of ATP, the cell's primary energy currency .

- Beta-oxidation: NADH is involved in the breakdown of fatty acids for energy production .

- Tricarboxylic acid (TCA) cycle: Also known as the Krebs cycle, NADH functions as an electron donor in this cycle, generating ATP through the electron transport chain .

Redox Reactions:

Beyond its role in energy metabolism, NADH participates in numerous redox reactions within the cell, where electrons are transferred between molecules. These reactions are essential for various cellular processes, including:

- Biosynthesis: NADH provides electrons for the synthesis of essential molecules like fatty acids and amino acids .

- Antioxidant defense: NADH plays a part in the regeneration of reduced glutathione, a crucial antioxidant molecule that protects cells from damage .

- Signal transduction: NADH can act as a signaling molecule, influencing various cellular processes such as cell proliferation and differentiation .

NAD+ Precursor:

NADH is a precursor to its oxidized form, NAD+ (nicotinamide adenine dinucleotide). NAD+ plays a vital role in various cellular processes, including:

- DNA repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair mechanisms .

- Sirtuin activation: Sirtuins are a class of proteins that regulate various cellular processes like aging, metabolism, and stress responses. NAD+ serves as a co-factor for sirtuins, activating their functions .

Research Applications:

Due to its diverse cellular functions, NADH is used in various scientific research applications, including:

- Understanding metabolic disorders: Studying NADH levels and its role in specific pathways can provide insights into various metabolic disorders like diabetes and obesity .

- Investigating aging and age-related diseases: Research explores the potential of NADH in regulating sirtuins and other pathways potentially influencing aging and age-related diseases like neurodegenerative disorders .

- Developing therapeutic strategies: Researchers are investigating the potential of NADH supplementation or modulation of its metabolism for various therapeutic applications, although further research is needed to establish its efficacy and safety .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, commonly known as reduced beta-Nicotinamide adenine dinucleotide, is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, acting primarily as an electron donor. The compound has a molecular formula of C21H27N7O14P2 and a molecular weight of 741.62 g/mol. It is characterized by its dipotassium salt form, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .

In biochemical pathways, beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt participates in numerous redox reactions. It can be oxidized to beta-Nicotinamide adenine dinucleotide (oxidized form), facilitating the transfer of electrons in metabolic processes such as glycolysis and the citric acid cycle. The general reaction can be represented as:

This electron transfer is essential for ATP production through oxidative phosphorylation and substrate-level phosphorylation .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is integral to various biological functions:

- Energy Metabolism: It acts as a cofactor for dehydrogenases, facilitating the conversion of substrates into energy-rich molecules.

- Antioxidant Activity: By participating in redox reactions, it helps mitigate oxidative stress within cells.

- Regulation of Gene Expression: It influences signaling pathways that affect cellular responses and gene expression related to metabolism and stress responses .

The synthesis of beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt can be achieved through several methods:

- Chemical Synthesis: This involves the condensation of nicotinamide and adenosine triphosphate under specific conditions to yield the reduced form.

- Enzymatic Synthesis: Utilizing enzymes such as lactate dehydrogenase or alcohol dehydrogenase can produce beta-Nicotinamide adenine dinucleotide (reduced) from its oxidized form in vitro.

- Microbial Fermentation: Certain microorganisms can naturally produce beta-Nicotinamide adenine dinucleotide (reduced) during metabolic processes .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt has diverse applications across various fields:

- Biochemical Research: Used as a cofactor in enzyme assays and studies involving metabolic pathways.

- Pharmaceuticals: Investigated for its potential therapeutic roles in age-related diseases and metabolic disorders.

- Food Industry: Employed as a nutritional supplement due to its role in energy metabolism .

Interaction studies have revealed that beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt interacts with various biomolecules:

- Enzymes: It serves as a substrate for numerous dehydrogenases and oxidoreductases, impacting their activity and efficiency.

- Proteins: The compound can modulate protein functions through post-translational modifications such as ADP-ribosylation.

- Cell Signaling Molecules: It influences signaling pathways related to cell survival and apoptosis by modulating reactive oxygen species levels .

Several compounds share structural and functional similarities with beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Nicotinamide adenine dinucleotide (oxidized) | C21H26N7O14P2 | Acts primarily as an electron acceptor |

| Beta-Nicotinamide adenine dinucleotide, reduced disodium salt | C21H27N7Na2O14P2 | Different salt form; similar biochemical roles |

| Flavin adenine dinucleotide | C27H31N9O17P2 | Involved in different enzymatic reactions |

| Coenzyme A | C21H36N7O16P3S | Plays a key role in fatty acid metabolism |

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is unique due to its specific role as an electron donor in cellular respiration and its high solubility in aqueous environments, distinguishing it from other coenzymes .

Microbial fermentation and cell-free reconstitution systems represent two distinct paradigms for NADH production, each with unique advantages and limitations.

Microbial Fermentation: Redox Balancing and Yield Optimization

Microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, leverage endogenous NADH biosynthesis pathways. The glycolytic pathway generates NADH during glucose catabolism, while the tricarboxylic acid (TCA) cycle contributes under aerobic conditions [4]. However, redox imbalance often limits yields, as excess NADH inhibits metabolic fluxes. For instance, E. coli mutants overexpressing NAD+-dependent formate dehydrogenase (FDH) from Candida boidinii exhibited a 50% increase in NADH availability during anaerobic chemostat cultivation, shifting product profiles toward more reduced metabolites like ethanol [4].

A critical challenge lies in decoupling NADH production from cellular growth. Modular co-culture systems, where one strain specializes in NADH synthesis and another in biomass formation, have shown promise in reducing metabolic burden. For example, compartmentalized Bacillus subtilis systems achieved NADH titers of 12 mM by segregating redox reactions across spatially organized microbial consortia [4].

Cell-Free Systems: Precision and Cofactor Control

Cell-free biocatalysis eliminates cellular growth constraints, enabling direct control over enzyme ratios and cofactor concentrations. The glucose-mediated NanoNOx system demonstrated efficient NADH regeneration, achieving a catalytic efficiency (kcat/Km) of 374 ± 20 min−1 for β-NAD reduction—37-fold higher than platinum nanoparticle benchmarks [2]. These systems excel in thermodynamically challenging reactions, such as the pyridoxal phosphate-dependent [3+2]-annulation of β-NAD with sulfur nucleophiles catalyzed by SbzP [1].

However, cofactor instability at elevated temperatures remains problematic. Thermostable NAD salvaging pathways, incorporating enzymes from Thermus thermophilus and Pyrococcus furiosus, maintained 85% NADH integrity after 24 hours at 60°C [5]. Comparative performance metrics are summarized below:

| Parameter | Microbial Fermentation | Cell-Free Systems |

|---|---|---|

| Maximum NADH Titer (mM) | 18.2 ± 1.5 | 42.7 ± 3.1 |

| Space-Time Yield (g/L/h) | 0.34 | 1.12 |

| Cofactor Turnover Number | 120 | 580 |

| Scalability | High | Moderate |

Data synthesized from [2] [4] [5].

Engineering Nicotinamide Riboside Kinase for Improved NADH Biocatalysis

Nicotinamide riboside kinase (Nrk) catalyzes the phosphorylation of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), a key NADH precursor. Structural insights into human Nrk1 have enabled rational engineering of this enzyme.

Active Site Modifications for Enhanced Catalytic Efficiency

Crystal structures of human Nrk1 bound to NR and ATP revealed a Rossmann-fold topology with conserved residues Asp56 and Arg129 coordinating the ribose moiety [6]. Saturation mutagenesis at position Gly102, which modulates ATP binding affinity, produced a G102T variant with 3.2-fold higher kcat (18.7 ± 0.9 s−1) compared to wild-type [6]. This mutant achieved 94% conversion of 10 mM NR to NMN in 2 hours, outperforming earlier Saccharomyces cerevisiae Nrk variants.

Fusion Enzymes for Pathway Channeling

Covalent fusion of Nrk with NMN adenylyltransferase (Nmnat) created a bifunctional enzyme that directly converts NR to NADH. The Nrk-Nmnat chimera from Haemophilus influenzae exhibited a 40% reduction in reaction intermediates accumulation, boosting NADH yields to 28 mM in in vitro assays [6]. This approach minimizes diffusion-limited kinetics and protects unstable intermediates like NMN from hydrolysis.

Challenges in Stabilizing Reduced Cofactor States During Industrial-Scale Synthesis

NADH’s susceptibility to oxidation and enzyme inactivation poses significant hurdles in large-scale applications.

Oxidative Degradation and Byproduct Inhibition

The NanoNOx system highlighted hydrogen peroxide (H2O2) accumulation as a critical issue, with 5 mM H2O2 reducing Bacillus stearothermophilus alcohol dehydrogenase (BsADH) activity by 35% [2]. Industrial reactors employing glucose oxidases require integrated catalase modules to decompose H2O2 into water and oxygen, preserving both enzyme activity and NADH integrity.

Solid-Phase Stabilization Techniques

Immobilizing NADH on cationic resins like polyethylenimine-functionalized silica improved stability, retaining 92% initial activity after 15 reaction cycles [5]. Alternative approaches utilize NADH-binding peptides fused to production enzymes, creating localized cofactor pools resistant to bulk-phase oxidation.

Continuous Cofactor Regeneration Strategies

Membrane-based reactors separating NADH synthesis and utilization compartments achieved 98% cofactor retention. For example, a two-phase system with anion-exchange membranes sustained NADH levels at 15 mM for 72 hours during continuous lactate production [5]. These systems mitigate dilution effects common in batch processes.

Fluorescence-based cycling assays have emerged as powerful tools for quantifying cellular beta-nicotinamide adenine dinucleotide, reduced dipotassium salt pools, offering exceptional sensitivity through enzymatic amplification mechanisms. These assays exploit the intrinsic fluorescence properties of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt, which exhibits characteristic excitation and emission wavelengths at 340 nanometers and 460 nanometers respectively [1]. The fundamental principle underlying these assays involves the selective conversion of oxidized nicotinamide adenine dinucleotide to its reduced form through cycling enzyme systems, enabling signal amplification and enhanced detection sensitivity.

The sensitivity limits of fluorescence-based cycling assays have been rigorously characterized across multiple biological matrices. Bioluminescent variants of these assays demonstrate remarkable detection capabilities, with limits of detection approaching 0.5 nanomolar concentrations [2]. This exceptional sensitivity enables the detection of total nicotinamide adenine dinucleotide plus beta-nicotinamide adenine dinucleotide, reduced dipotassium salt levels in as few as 300 cells per well, with signal-to-background ratios ranging from 100 to 200 for non-phosphorylated dinucleotides [2]. The linear dynamic range extends from 0.5 nanomolar to 5 millimolar, providing broad applicability across diverse experimental conditions [2].

Contemporary research has revealed significant variations in beta-nicotinamide adenine dinucleotide, reduced dipotassium salt concentrations across different cellular compartments and biological systems. Subcellular quantification studies using genetically encoded fluorescent sensors have established that cytosolic beta-nicotinamide adenine dinucleotide, reduced dipotassium salt concentrations typically range from 0.12 to 0.13 micromolar in mammalian cells [3]. Mitochondrial matrix concentrations are substantially higher, ranging from 26 to 75 micromolar depending on the cell type and metabolic state [3]. These compartment-specific differences necessitate careful consideration of cellular heterogeneity when interpreting fluorescence-based measurements.

| Compartment | beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt Concentration (μM) | Detection Method | Cell Type | Reference |

|---|---|---|---|---|

| Cytosol | 0.12-0.13 | Frex sensors | 293FT cells | [3] |

| Mitochondrial Matrix | 26-75 | Frex sensors/Fluorescence | 293FT cells/Pancreatic islets | [3] |

| Nucleus | 0.13 | Frex sensors | 293FT cells | [3] |

| Whole Cell | 1-1000 | Various | Mammalian cells | [4] |

Interference mitigation strategies represent a critical aspect of fluorescence-based cycling assays, as numerous endogenous and exogenous compounds can potentially confound measurements. Spectroscopic interference from flavin adenine dinucleotide contributes approximately 10 percent of the total signal when using two-photon excitation at 740 nanometers [5]. This interference is typically addressed through spectral filtering approaches, employing blue band-pass filters with appropriate cutoff wavelengths to selectively isolate beta-nicotinamide adenine dinucleotide, reduced dipotassium salt fluorescence [6].

Background fluorescence correction protocols are essential for maintaining assay accuracy and reliability. These protocols typically involve parallel measurements of control samples lacking the target analyte, with background values systematically subtracted from experimental readings [1]. The contribution of cellular autofluorescence to the overall signal varies depending on the excitation wavelength employed, with 500 nanometer excitation resulting in less than 2 percent interference, while 410 nanometer excitation can contribute up to 4 percent of the total signal [1].

Chemical interference from specific compounds has been extensively characterized in screening studies. Compounds such as beta-lapachone, shikonin, and fascaplysin have been identified as potent modulators of cellular beta-nicotinamide adenine dinucleotide, reduced dipotassium salt levels, with some exhibiting interference indices exceeding 0.2 in standardized assay systems [7]. These compounds can either decrease or increase the apparent beta-nicotinamide adenine dinucleotide, reduced dipotassium salt to oxidized nicotinamide adenine dinucleotide ratio, necessitating careful validation when studying cells exposed to pharmacological agents.

The temporal dynamics of fluorescence-based measurements require consideration of enzymatic cycling kinetics. Cycling reactions typically achieve equilibrium within 5 minutes at room temperature, with continued signal development extending over periods of 1 to 4 hours depending on the specific assay formulation [8]. This extended reaction time enables multiple measurement points and improved signal-to-noise ratios, but also necessitates careful temperature control and buffer stability considerations.

| Method | Limit of Detection | Detection Range | Sensitivity | Cellular Application | Reference |

|---|---|---|---|---|---|

| Fluorescence Lifetime Imaging (FLIM) | 0.4 ns lifetime | Lifetime-based | High | Single cell | [9] |

| Bioluminescent Assays | 0.5 nM | 0.5 nM - 5 mM | Very High | Cell lysates | [2] |

| Electrochemical Sensors | 3.5 μM | 0.05-500 μM | Moderate | Whole blood | [10] |

| LC-MS/MS | 0.003 μM | 0.003-3 μM | High | Tissue/cell | [11] |

| Fluorescence Cycling Assays | 7.5-50 nM | 7.5-50 nM | High | Cell lysates | [2] |

| Spectrophotometric Detection | 5 nM | 5 nM-2 mM | High | Plasma | [12] |

Chromatographic Separation Techniques for Differentiating Phosphorylated Isoforms

Chromatographic separation techniques have revolutionized the ability to distinguish between phosphorylated and non-phosphorylated isoforms of nicotinamide adenine dinucleotides, addressing a fundamental challenge in metabolic analysis. The structural similarity between beta-nicotinamide adenine dinucleotide, reduced dipotassium salt and nicotinamide adenine dinucleotide phosphate reduced forms, which differ only by a single phosphate group, requires sophisticated separation strategies to achieve reliable quantification [13].

High-performance liquid chromatography coupled with mass spectrometry has emerged as the gold standard for differentiating these closely related compounds. Ion-exchange chromatography represents the most effective approach for separating ionic nucleotides, with anion-exchange columns demonstrating superior resolution for beta-nicotinamide adenine dinucleotide, reduced dipotassium salt and related compounds [14]. Using Pharmacia Mono Q anion-exchange columns, complete separation of all four nucleotides (nicotinamide adenine dinucleotide, beta-nicotinamide adenine dinucleotide, reduced dipotassium salt, nicotinamide adenine dinucleotide phosphate, and nicotinamide adenine dinucleotide phosphate reduced) can be achieved within 20 minutes at pH 7.7 [14].

Contemporary liquid chromatography-mass spectrometry methods employ complementary separation strategies to maximize analytical coverage. Reversed-phase ion pairing chromatography (Method 1) and hydrophilic interaction chromatography (Method 2) provide orthogonal selectivity for nucleotide analysis [13]. These methods demonstrate exceptional sensitivity, with limits of detection approaching 0.003 micromolar for beta-nicotinamide adenine dinucleotide, reduced dipotassium salt, and linear ranges extending from 0.003 to 3 micromolar [13].

The mass spectrometric detection of phosphorylated isoforms requires careful consideration of ionization behavior and fragmentation patterns. In negative ion mode, beta-nicotinamide adenine dinucleotide, reduced dipotassium salt primarily forms molecular anions [M-H]- with mass-to-charge ratios of 664.11749, while nicotinamide adenine dinucleotide phosphate reduced exhibits [M-H]- ions at 744.08382 [15]. The presence of sodium adducts [M+Na-2H]- contributes additional complexity, typically representing 10-15 percent of the signal intensity relative to the molecular anion [13].

Hydrophilic interaction chromatography has proven particularly effective for nucleotide separations, enabling the analysis of 18 metabolites belonging to nicotinamide adenine dinucleotide biosynthesis pathways within a single analytical run [16]. This comprehensive approach allows simultaneous quantification of precursors, intermediates, and catabolites, providing unprecedented insights into metabolic flux and regulation. The method demonstrates robust performance across diverse biological matrices, including cell models, rodent tissues, and human biofluids [16].

Sample preparation protocols for chromatographic analysis require careful optimization to prevent analyte degradation and interconversion. Ice-cold 100 percent methanol extraction has been established as the preferred approach for nucleotide isolation, effectively eliminating enzymatic activity and minimizing oxidation artifacts [11]. This extraction method demonstrates superior stability compared to alternative approaches involving perchloric acid or acidic acetonitrile-methanol mixtures [11].

The challenge of distinguishing beta-nicotinamide adenine dinucleotide, reduced dipotassium salt from nicotinamide adenine dinucleotide phosphate reduced extends beyond analytical separation to fundamental understanding of cellular compartmentalization. These compounds exhibit distinct subcellular distributions, with beta-nicotinamide adenine dinucleotide, reduced dipotassium salt primarily associated with energy metabolism in mitochondria, while nicotinamide adenine dinucleotide phosphate reduced predominates in biosynthetic pathways and antioxidant defense systems [17].

Advanced chromatographic methods have revealed significant variations in phosphorylated isoform ratios across different tissues and physiological states. In mammalian cells, the intracellular concentration of non-phosphorylated forms (nicotinamide adenine dinucleotide plus beta-nicotinamide adenine dinucleotide, reduced dipotassium salt) typically ranges from 150 micromolar to 1 millimolar, approximately five-fold higher than phosphorylated forms [2]. This concentration difference necessitates dynamic range considerations in analytical method development.

| Tissue Type | NAD+ nmol/g | NADH nmol/g | NAD+/NADH Ratio | Method Used | Reference |

|---|---|---|---|---|---|

| Mouse Liver | 159-796 | 65-265 | 3.41±3.16 | Various | [4] |

| Rat Liver | 159-796 | 65-265 | 3.219±1.612 | Various | [4] |

| Human Brain | N/A | N/A | N/A | MR-based assay | [18] |

| Mouse Brain | N/A | N/A | N/A | MR-based assay | [18] |

| Pancreatic Islets | N/A | 60-75 μM | N/A | Fluorescence | [3] |

Thermal stability considerations represent another critical aspect of chromatographic analysis. Comparative studies of thermal degradation products have revealed that beta-nicotinamide adenine dinucleotide, reduced dipotassium salt degrades significantly faster in aqueous solution compared to solid state [19]. The primary degradation pathways involve hydrolysis and oxidative ring opening of the reduced nicotinamide moiety, necessitating careful temperature control during sample processing and analysis [19].

Single-Cell Resolution Imaging Approaches for Spatial beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt Mapping

Single-cell resolution imaging represents the frontier of spatial beta-nicotinamide adenine dinucleotide, reduced dipotassium salt mapping, enabling unprecedented insights into metabolic heterogeneity and subcellular organization. Two-photon fluorescence lifetime imaging microscopy has emerged as the premier technique for non-invasive, label-free quantification of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt at submicron resolution [6]. This approach exploits the fundamental difference in fluorescence lifetime between free and protein-bound forms of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt, providing sensitive measurements of cellular redox states and metabolic activity.

The technical implementation of single-cell beta-nicotinamide adenine dinucleotide, reduced dipotassium salt imaging requires sophisticated instrumentation and analytical approaches. Two-photon excitation at 740 nanometers enables deep tissue penetration while minimizing photodamage, with typical power levels of 12 milliwatts providing adequate signal-to-noise ratios for cellular measurements [6]. Time-correlated single photon counting electronics reconstruct fluorescence lifetime decay curves, enabling precise determination of free and bound beta-nicotinamide adenine dinucleotide, reduced dipotassium salt fractions through phasor analysis [6].

The spatial distribution of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt within individual cells reveals remarkable heterogeneity that reflects underlying metabolic organization. Mitochondrial regions typically exhibit higher fluorescence intensity due to elevated beta-nicotinamide adenine dinucleotide, reduced dipotassium salt concentrations, while nuclear regions display distinct lifetime characteristics indicative of different protein binding environments [5]. The ratio of mitochondrial to cytosolic beta-nicotinamide adenine dinucleotide, reduced dipotassium salt concentrations ranges from 1:5 to 1:10, compared to nuclear and cytoplasmic ratios of 1:400 to 1:700 [6].

Fluorescence lifetime imaging microscopy has revealed that beta-nicotinamide adenine dinucleotide, reduced dipotassium salt pool size significantly influences fluorescence lifetime measurements, with smaller pool sizes resulting in longer mean lifetimes and vice versa [9]. This relationship stems from the differential stability of protein-bound versus free beta-nicotinamide adenine dinucleotide, reduced dipotassium salt fractions, with bound forms exhibiting greater resistance to cellular perturbations [9]. The inverse relationship between pool size and lifetime provides an additional metric for assessing cellular metabolic state.

Phasor analysis approaches have simplified the interpretation of fluorescence lifetime data by providing graphical representations of lifetime distributions at the pixel level [5]. The phasor plot enables straightforward identification of cellular regions with distinct metabolic characteristics, with undifferentiated cells displaying bimodal distributions indicative of nuclear and cytoplasmic compartments [5]. During cellular differentiation, these distributions shift toward more uniform patterns, reflecting changes in metabolic activity and subcellular organization [5].

The temporal dynamics of single-cell beta-nicotinamide adenine dinucleotide, reduced dipotassium salt measurements have revealed rapid metabolic switches that occur within minutes of cellular activation. T lymphocyte activation induces metabolic transitions from oxidative phosphorylation to glycolysis within 10 minutes, with changes remaining stable for at least one hour [6]. These rapid kinetics demonstrate the sensitivity of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt-based measurements to physiological perturbations.

| Parameter | NADH Values | NAD+ Values | Optimal Conditions | Reference |

|---|---|---|---|---|

| Excitation Wavelength | 340 nm | N/A | Two-photon: 740 nm | [1] [6] |

| Emission Wavelength | 460 nm | Non-fluorescent | Blue filter: 460/80 nm | [1] [6] |

| Fluorescence Lifetime (Free) | 0.4 ns | N/A | pH dependent | [5] |

| Fluorescence Lifetime (Bound) | 3.2 ns | N/A | Protein-bound | [5] |

| Quantum Yield | Low | N/A | Environment dependent | [1] |

| Detection Sensitivity | High | Indirect | Background correction | [1] |

Advanced imaging approaches have extended single-cell resolution measurements to three-dimensional mapping of beta-nicotinamide adenine dinucleotide, reduced dipotassium salt distributions. Z-stack acquisition enables volumetric reconstruction of metabolic states, revealing axial heterogeneity that is not apparent in two-dimensional projections [6]. The three-dimensional analysis has shown that beta-nicotinamide adenine dinucleotide, reduced dipotassium salt distribution patterns correlate with cellular morphology and activation states, particularly in immune cells forming synaptic contacts [6].

Spectral unmixing techniques have been developed to separate beta-nicotinamide adenine dinucleotide, reduced dipotassium salt fluorescence from other cellular fluorophores, particularly flavoproteins and nicotinamide adenine dinucleotide phosphate reduced [20]. Multi-modal approaches employing multiple excitation wavelengths (755 nanometers and 860 nanometers) enable differential quantification of these related compounds, providing comprehensive metabolic profiling at single-cell resolution [20].

The integration of single-cell beta-nicotinamide adenine dinucleotide, reduced dipotassium salt imaging with other analytical modalities has expanded the scope of metabolic investigations. Correlative approaches combining fluorescence lifetime measurements with morphological markers enable identification of specific cell types and activation states within complex tissue environments [21]. This multi-parametric analysis has revealed cell-type-specific metabolic signatures that reflect distinct physiological functions.

Validation studies comparing single-cell imaging results with biochemical assays have demonstrated excellent correlation across diverse experimental conditions [1]. The ability to measure absolute beta-nicotinamide adenine dinucleotide, reduced dipotassium salt concentrations through calibration with purified protein standards provides quantitative accuracy comparable to traditional analytical methods [22]. This validation supports the use of imaging approaches for both qualitative and quantitative metabolic studies.

The clinical translation of single-cell beta-nicotinamide adenine dinucleotide, reduced dipotassium salt imaging has been demonstrated in human tissue samples, revealing metabolic alterations associated with disease states [21]. The non-invasive nature of fluorescence lifetime measurements enables longitudinal monitoring of metabolic changes in living systems, providing insights into disease progression and therapeutic responses that are not accessible through traditional biochemical approaches.

Contemporary developments in sensor technology have introduced on-chip detection systems that combine the advantages of single-cell resolution with high-throughput capabilities [23]. These miniaturized platforms employ two-dimensional electron gas photodetectors for beta-nicotinamide adenine dinucleotide, reduced dipotassium salt quantification, achieving ultralow dark current and ultrahigh ultraviolet light responsivity [23]. Such advances promise to democratize single-cell metabolic measurements and enable point-of-care diagnostic applications.